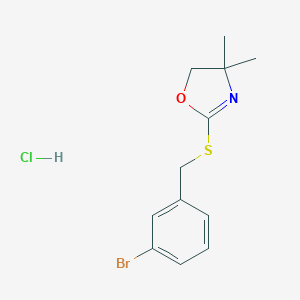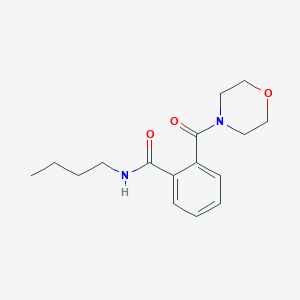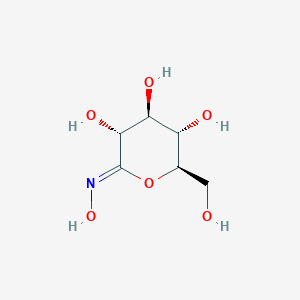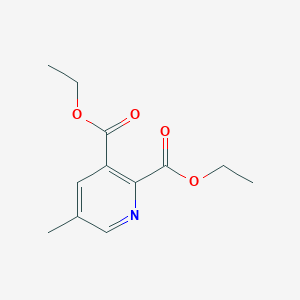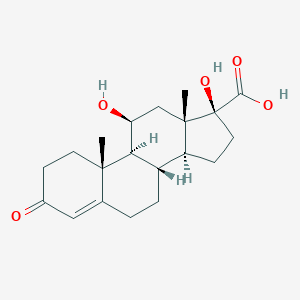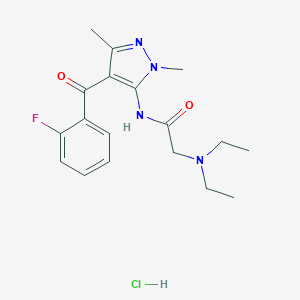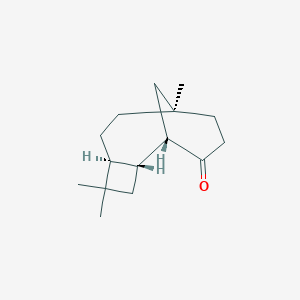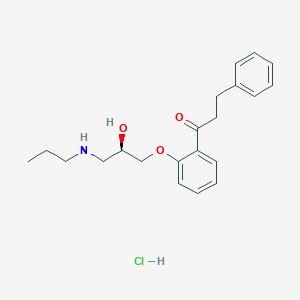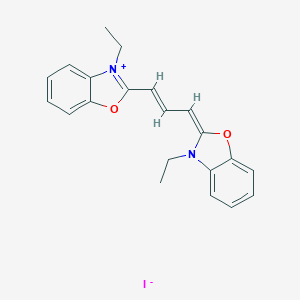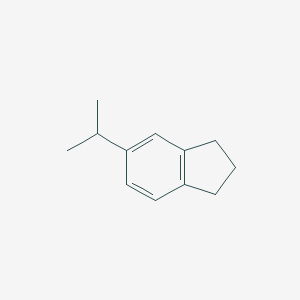
5-Isopropyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2,3-dihydro-1H-indene, also known as β-isopropylphenidate (β-IPPH), is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has gained popularity in recent years due to its potential therapeutic applications and recreational use.
Mécanisme D'action
β-IPPH acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This results in enhanced cognitive function and improved attention. Additionally, β-IPPH has been shown to have a lower affinity for the serotonin transporter, which may contribute to its lower risk of adverse effects compared to other psychostimulants.
Effets Biochimiques Et Physiologiques
β-IPPH has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, leading to enhanced cognitive function and improved attention. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. Additionally, β-IPPH has been shown to have a lower risk of adverse effects compared to other psychostimulants, such as methylphenidate.
Avantages Et Limitations Des Expériences En Laboratoire
β-IPPH has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. Additionally, it has a lower risk of adverse effects compared to other psychostimulants, which may make it a safer option for animal studies. However, β-IPPH has limitations for lab experiments as well. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the potential for abuse and addiction should be taken into consideration when using β-IPPH in lab experiments.
Orientations Futures
For β-IPPH research include its potential as a treatment for depression and anxiety disorders and the development of new synthetic methods.
Méthodes De Synthèse
β-IPPH can be synthesized by reacting isopropylphenidate with ethyl chloroformate in the presence of triethylamine. The reaction proceeds under mild conditions and yields high purity β-IPPH. The synthesis method has been optimized to produce β-IPPH in large quantities, making it readily available for research purposes.
Applications De Recherche Scientifique
β-IPPH has been studied extensively for its potential therapeutic applications. It has been found to have similar pharmacological properties to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD). β-IPPH has been shown to improve cognitive function, increase attention, and reduce impulsivity in animal models. Additionally, it has been suggested that β-IPPH may have potential as a treatment for depression and anxiety disorders.
Propriétés
Numéro CAS |
104851-39-0 |
|---|---|
Nom du produit |
5-Isopropyl-2,3-dihydro-1H-indene |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
5-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h6-9H,3-5H2,1-2H3 |
Clé InChI |
XPQDAIPCBCVWIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2)C=C1 |
SMILES canonique |
CC(C)C1=CC2=C(CCC2)C=C1 |
Synonymes |
1H-Indene,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



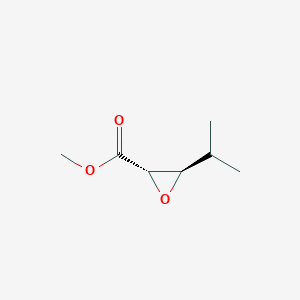
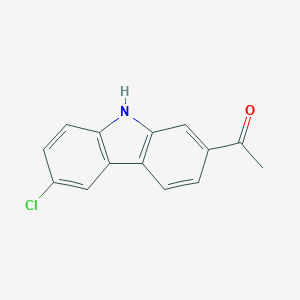
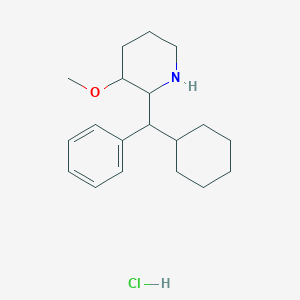
![Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-](/img/structure/B24892.png)
